![molecular formula C20H21FN6O3S B2997282 1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methylsulfonyl)piperazine CAS No. 1788673-68-6](/img/structure/B2997282.png)
1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a 1,2,3-triazole ring, a pyridine ring, and a methylsulfonyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorobenzyl group would likely contribute to the compound’s lipophilicity, while the piperazine and triazole rings could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The piperazine ring could potentially be alkylated, while the triazole ring might be able to act as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could increase its lipophilicity, which might affect its solubility and distribution in the body .Scientific Research Applications
Drug Discovery
In the field of drug discovery, this molecule serves as a key intermediate. For instance, it’s a precursor in the synthesis of Vericiguat , a medication used to treat heart failure .
Chemical Synthesis
The compound is involved in novel synthetic routes for creating complex molecules. Its benzylation and subsequent reactions are crucial steps in synthesizing new chemical entities with potential therapeutic effects .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, including chemokine receptors, cholinesterase, and aβ-aggregation . The role of these targets varies from immune response modulation (chemokine receptors) to potential Alzheimer’s disease treatment (cholinesterase and Aβ-aggregation).
Mode of Action
Benzylic compounds typically react via an sn2 pathway for primary benzylic halides and an sn1 pathway for secondary and tertiary benzylic halides . These reactions involve the resonance-stabilized carbocation, which may influence the compound’s interaction with its targets .
Biochemical Pathways
Similar compounds have been involved in a variety of biologically active molecules’ synthesis, including chemokine antagonists, pyrido[1,2-a]benzimidazoles, pyrimidine derivatives, and chlorokojic acid derivatives . These molecules can affect various biochemical pathways, leading to cytotoxic, antiplasmodial, cholinesterase inhibitory, antibacterial, and antiviral activities .
Result of Action
Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
[1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O3S/c1-31(29,30)26-12-10-25(11-13-26)20(28)18-19(15-6-8-22-9-7-15)27(24-23-18)14-16-4-2-3-5-17(16)21/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEPYIPSHUZIPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=C(N(N=N2)CC3=CC=CC=C3F)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methylsulfonyl)piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.